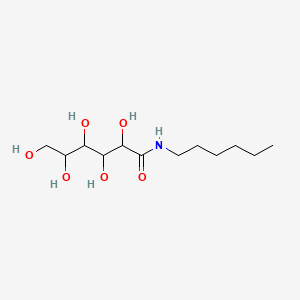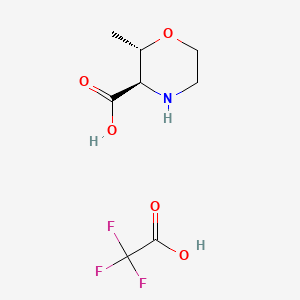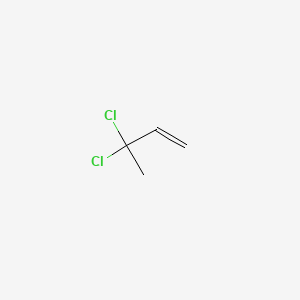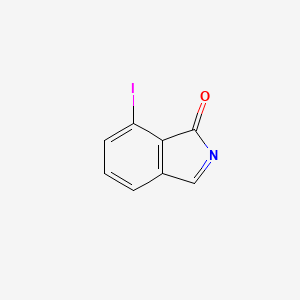
N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a sulfonylsulfanyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide typically involves multi-step organic reactions. The starting materials often include 4-methylquinoline and 3-methylsulfonylsulfanylpropanoic acid. The synthetic route may involve the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of the Sulfonylsulfanyl Group: The sulfonylsulfanyl group is introduced via a sulfonation reaction, followed by the addition of a thiol group.
Formation of the Propanamide Moiety: The propanamide moiety is formed through an amidation reaction, where the carboxylic acid group of 3-methylsulfonylsulfanylpropanoic acid reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription. The sulfonylsulfanyl group may interact with thiol-containing enzymes, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide
- 8-methoxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O4S2 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(4-methyl-2-oxo-1,4a-dihydroquinolin-7-ylidene)-3-methylsulfonylsulfanylpropanamide |
InChI |
InChI=1S/C14H16N2O4S2/c1-9-7-14(18)16-12-8-10(3-4-11(9)12)15-13(17)5-6-21-22(2,19)20/h3-4,7-8,11H,5-6H2,1-2H3,(H,16,18) |
InChI Key |
AHNYFGUGYPEYHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=CC(=NC(=O)CCSS(=O)(=O)C)C=CC12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


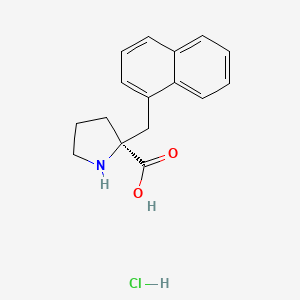
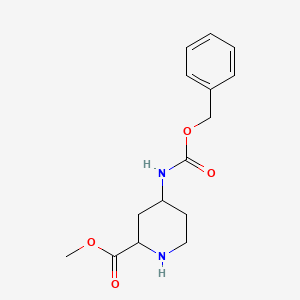
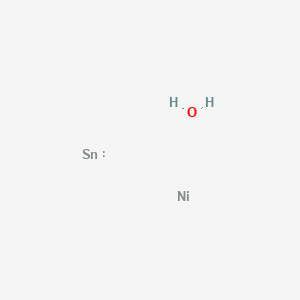
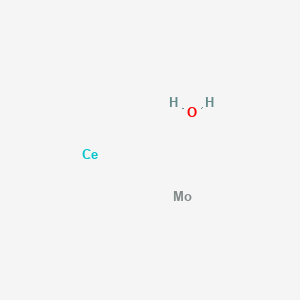
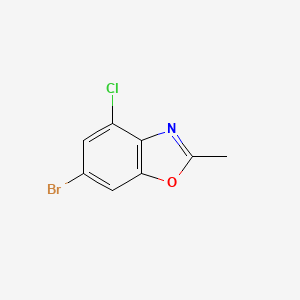
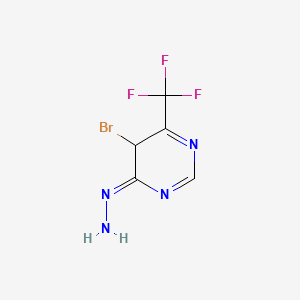
![5-Methylsulfanyl-3-propan-2-yl-3a,6-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15131969.png)
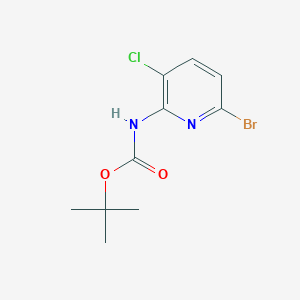
![Urea, N,N-diethyl-N'-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B15131972.png)
![Benzoic acid, 4-[3-amino-1-oxo-3-[4-(pentyloxy)phenyl]-2-propen-1-yl]-, methyl ester](/img/structure/B15131985.png)
